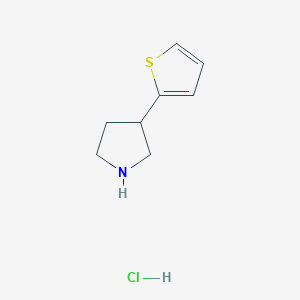
3-Thiophen-2-ylpyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophen-2-ylpyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophene group at the 2-position
作用机制
Target of Action
Thiophene and pyrrolidine derivatives are known to interact with a variety of biological targets, depending on their specific structures and functional groups. For example, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The mode of action of these compounds can vary widely. For instance, some thiophene derivatives work by blocking certain types of voltage-gated sodium channels .
Biochemical Pathways
Thiophene and pyrrolidine derivatives can affect various biochemical pathways. For example, some thiophene derivatives are involved in the kynurenine pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene and pyrrolidine derivatives can vary significantly depending on their specific structures. Some general trends include efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of these compounds can vary widely, depending on their specific structures and targets. For example, some thiophene derivatives can cause vasodilation, reducing blood pressure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of these compounds. For example, changes in temperature can affect the rate of chemical reactions and the stability of the compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylpyrrolidine;hydrochloride typically involves the condensation of thiophene-2-carboxaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-Thiophen-2-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
3-Thiophen-2-ylpyrrolidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Thiophene: A simpler compound with a five-membered ring containing sulfur.
Pyrrolidine: A five-membered ring containing nitrogen.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 3-Thiophen-2-ylpyrrolidine;hydrochloride.
Uniqueness
This compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-thiophen-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMGJYLLRHCTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
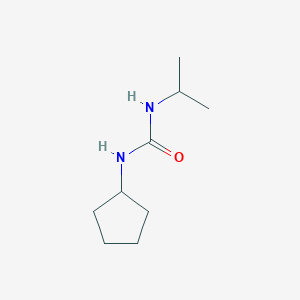
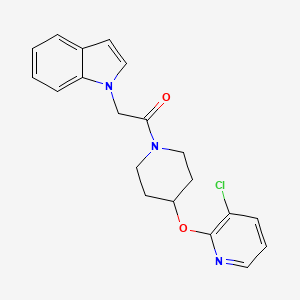

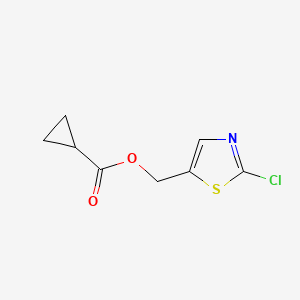
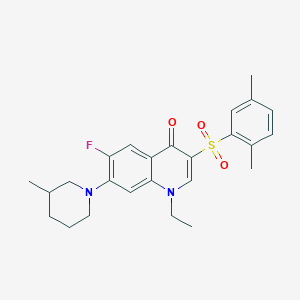

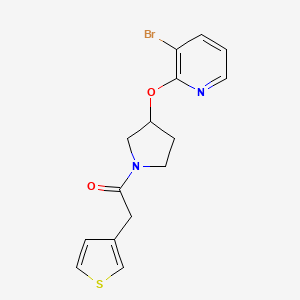
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
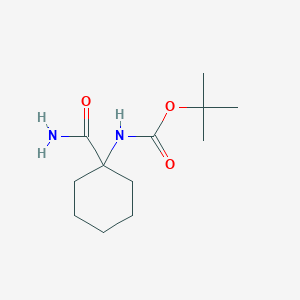
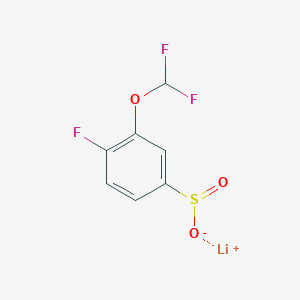
![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
